REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[CH:5]([C:14]([O:17]CC)(F)[F:15])([C:10]([F:13])([F:12])[F:11])[C:6]([F:9])([F:8])[F:7].C(F)C>C(C(Cl)=O)(C(F)(F)F)C(F)(F)F.C(OCC)C>[CH:5]([C:14]([F:15])=[O:17])([C:6]([F:8])([F:7])[F:9])[C:10]([F:13])([F:12])[F:11] |f:0.1.2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
30.8 g
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)(C(F)(F)F)C(F)(F)OCC
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(C)F
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
C(C(F)(F)F)(C(F)(F)F)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 17 hours
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
Material condensed in the
|
Type
|
DISTILLATION
|
Details
|
distilled in a low-temperature still
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(F)(F)F)(C(F)(F)F)C(=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g | |
YIELD: PERCENTYIELD | 26.3% | |
YIELD: CALCULATEDPERCENTYIELD | 36.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |